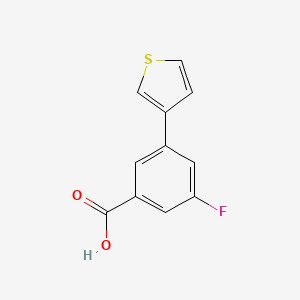

3-Fluoro-5-(thiophen-3-yl)benzoic acid

説明

3-Fluoro-5-(thiophen-3-yl)benzoic acid is an organic compound with the molecular formula C11H7FO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 3-position and a thiophene ring at the 5-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions: 3-Fluoro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The incorporation of fluorine into organic molecules often improves pharmacological properties, such as metabolic stability and binding affinity to biological targets. The thiophene moiety also contributes to the compound's electronic properties, making it a valuable scaffold for drug development.

Potential Therapeutic Applications

Research indicates that compounds similar to 3-Fluoro-5-(thiophen-3-yl)benzoic acid have shown promise in various therapeutic areas:

- Antimicrobial Activity : The thiophene ring is frequently found in bioactive compounds, suggesting that derivatives of this compound could exhibit antimicrobial properties.

- Anti-inflammatory Effects : Studies have indicated that benzoic acid derivatives can modulate inflammatory pathways, which might be applicable for treating inflammatory diseases.

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions of this compound with specific enzymes or receptors. These studies can provide insights into its binding affinity and potential mechanisms of action against various biological targets.

Materials Science

The unique combination of functional groups in this compound makes it an interesting candidate for materials science applications.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its carboxylic acid group can participate in various reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Forming amides with amines, which can be useful for creating pharmaceuticals.

Development of New Materials

The electronic properties conferred by the fluorine and thiophene groups may lead to the development of new materials with tailored properties for electronic applications.

作用機序

The mechanism of action of 3-Fluoro-5-(thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

類似化合物との比較

- 3-Fluoro-5-(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

- 2-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: 3-Fluoro-5-(thiophen-3-yl)benzoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required. In contrast, compounds like 3-Fluoro-5-(trifluoromethyl)benzoic acid have different substituents that may alter their reactivity and binding properties .

生物活性

3-Fluoro-5-(thiophen-3-yl)benzoic acid (C11H7FO2S) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H7FO2S

- Molecular Weight : 222.23 g/mol

- CAS Number : 53224832

The compound features a fluorine atom and a thiophene moiety, which are critical for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom into the benzoic acid framework.

- Substitution Reactions : Employing nucleophilic substitution reactions where thiophenes are introduced into the benzoic acid structure.

- One-Pot Reactions : Recent studies have reported efficient one-pot methods that streamline the synthesis process, enhancing yield and reducing complexity .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzo[b]thiophene have been shown to possess potent antibacterial and antifungal properties, suggesting that the introduction of a thiophene ring may enhance these activities .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have highlighted that benzo[b]thiophene derivatives can act as antagonists of prostaglandin D2 (PGD2), which is involved in various inflammatory processes. This suggests potential therapeutic applications in treating conditions like asthma and allergic rhinitis .

Antiviral Activity

Preliminary evaluations have suggested antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The mechanism appears to involve interference with viral replication pathways, though specific data on this compound remains limited .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Fluorine Substitution : The presence of fluorine is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Thiophene Ring : The thiophene moiety contributes to the compound's ability to interact with various biological targets due to its electron-rich nature.

Case Studies

- Antiviral Screening : In a study evaluating antiviral compounds, derivatives similar to this compound were tested against HIV and showed promising results with EC50 values indicating effective inhibition at low concentrations .

- Anti-inflammatory Trials : Clinical trials on benzo[b]thiophene derivatives demonstrated a reduction in inflammatory markers in patients suffering from chronic inflammatory diseases, supporting the hypothesis that these compounds could serve as effective anti-inflammatory agents .

特性

IUPAC Name |

3-fluoro-5-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-4-8(7-1-2-15-6-7)3-9(5-10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPLDDAWLQXWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688564 | |

| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-85-2 | |

| Record name | 3-Fluoro-5-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。